REACTION_CXSMILES
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[NH2:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[F:10])[C:5]#[N:6].C1C(=O)N([Br:18])C(=O)C1>C(#N)C>[NH2:1][C:2]1[C:9]([F:10])=[CH:8][C:7]([Br:18])=[C:4]([CH:3]=1)[C:5]#[N:6]
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Name
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|
Quantity
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9.82 g
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Type
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reactant
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Smiles
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NC=1C=C(C#N)C=CC1F
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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C(C)#N
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Name
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|
Quantity
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13.5 g
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Type
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reactant
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Smiles
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C1CC(=O)N(C1=O)Br
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
to give a pale yellow solution
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Type
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ADDITION
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Details
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was added to the reaction mixture
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Type
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CUSTOM
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Details
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the solvent was evaporated under reduced pressure
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Type
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WASH
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Details
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the product was eluted with hexanes/ethyl acetate (0→15% gradient)
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Name
|
|
Type
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product
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Smiles
|
NC=1C(=CC(=C(C#N)C1)Br)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.63 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 62.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |